molecular formula C17H32O2 B14653874 3-Dodecylpentane-2,4-dione CAS No. 51786-08-4

3-Dodecylpentane-2,4-dione

Cat. No.: B14653874
CAS No.: 51786-08-4
M. Wt: 268.4 g/mol
InChI Key: RZBRTSVADSIFRP-UHFFFAOYSA-N
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Description

3-Dodecylpentane-2,4-dione is an organic compound belonging to the class of 1,3-diketones It is characterized by a long dodecyl chain attached to the third carbon of the pentane-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecylpentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a dodecyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diketone to form an enolate. The enolate then undergoes nucleophilic substitution with the dodecyl halide to yield the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Dodecylpentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the diketone can yield alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate the enolate intermediate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Dodecylpentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Dodecylpentane-2,4-dione involves its ability to form stable complexes with metal ions through its diketone moiety. This property makes it useful in catalysis and as a chelating agent. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.

Comparison with Similar Compounds

Similar Compounds

    Pentane-2,4-dione: A simpler diketone without the dodecyl chain.

    3-Methylpentane-2,4-dione: A similar compound with a shorter alkyl chain.

    3-Ethylpentane-2,4-dione: Another related compound with an ethyl group instead of a dodecyl group.

Uniqueness

3-Dodecylpentane-2,4-dione is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more effective in applications requiring long alkyl chains, such as in surfactants or hydrophobic coatings.

Properties

CAS No.

51786-08-4

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

3-dodecylpentane-2,4-dione

InChI

InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-17(15(2)18)16(3)19/h17H,4-14H2,1-3H3

InChI Key

RZBRTSVADSIFRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)C)C(=O)C

Origin of Product

United States

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